Oleic acid, 18-fluoro-

Overview

Description

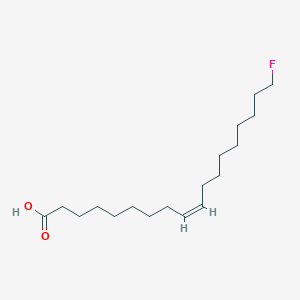

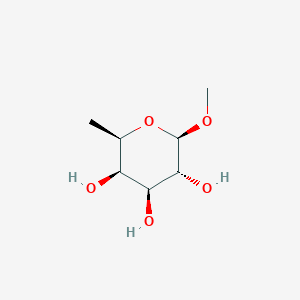

“Oleic acid, 18-fluoro-” is a variant of oleic acid, a naturally occurring fatty acid . It is characterized by its 18-carbon chain, with a single cis double bond located nine carbons from the methyl (omega) end of the chain . This cis configuration introduces a bend in the molecule, resulting in its typical liquid-at-room-temperature state as compared to the straight chains of saturated fatty acids .

Synthesis Analysis

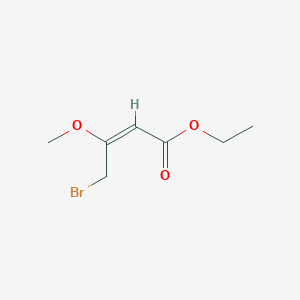

The synthesis of “Oleic acid, 18-fluoro-” involves the action of the stearoyl-CoA 9-desaturase enzyme acting on stearoyl-CoA . In effect, dehydrogenation of stearic acid produces the monounsaturated derivative, that is, oleic acid . A novel 4-thia oleate analog, 18-18F-fluoro-4-thia-oleate (18F-FTO), was synthesized from a corresponding bromoester .

Molecular Structure Analysis

The molecular formula of “Oleic acid, 18-fluoro-” is C18H33FO2 . It has a mono-isotopic mass of 300.246460 Da . The molecule contains a total of 53 bonds, including 20 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

Like most fatty acids, oleic acid may undergo oxidation via beta-oxidation and tricarboxylic acid cycle pathways of catabolism, where an additional isomerization reaction is required for the complete catabolism of oleic acid . Via a series of elongation and desaturation steps, oleic acid may be converted into longer chain eicosatrienoic and nervonic acid .

Physical And Chemical Properties Analysis

“Oleic acid, 18-fluoro-” has a density of 0.9±0.1 g/cm3, a boiling point of 379.1±32.0 °C at 760 mmHg, and a flash point of 183.1±25.1 °C . It has a molar refractivity of 87.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 319.7±3.0 cm3 .

Scientific Research Applications

1. Toxicology and Environmental Impact

Oleic acid, 18-fluoro-, also known as 18-fluoro-cis-9-octadecenoic acid, has been identified as the toxic principle of Dichapetalum toxicarium, a plant extremely toxic to warm-blooded animals. The pharmacological and medical aspects of this plant and its toxic principle have been studied, highlighting its significance in toxicology and environmental impact research (Pattison & Dear, 1961).

2. Nanomaterials and Surface Functionalization

Oleic acid is extensively utilized as a surfactant in the synthesis of colloidal nanocrystals and nanomaterials. Research demonstrates its role in the formation of perovskite nanocuboid two-dimensional arrays, highlighting its applications in materials science and nanotechnology (Hu et al., 2015).

3. Medical Imaging and Diagnostics

The compound 18-18F-fluoro-4-thia-oleate, a derivative of oleic acid, 18-fluoro-, has been explored as a positron emission tomography (PET) probe for fatty acid oxidation in medical diagnostics, particularly in the context of cardiovascular, oncologic, neurologic, and metabolic diseases. This highlights its potential in medical imaging and diagnostics (DeGrado et al., 2010).

4. Anaerobic Degradation and Methanogenic Effects

Research into the anaerobic degradation of oleic acid and its inhibitory effects on methanogenesis provides insights into environmental science and waste management. This work is relevant in understanding the biodegradation processes and their impact on methane production (Lalman & Bagley, 2001).

5. Understanding Fatty Acid-Based Nanomaterials

The isotopic labeling of oleic acid has been employed to understand the structure and reactivity of fatty-acid-based nanomaterials. This research is crucial in material science, particularly for drug formulation and surface-functionalization of nanoparticles (Špačková et al., 2020).

6. Skin Permeation and Pharmaceutical Applications

Studies on the effect of oleic acid on human epidermis using fluorescence spectroscopy provide valuable insights for pharmaceutical applications, particularly in understanding skin permeation and formulation of topical drugs (Garrison et al., 1994).

Mechanism of Action

Oleic acid influences cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression . It may directly regulate both the synthesis and activities of antioxidant enzymes . In vitro studies have shown that treatment with micromolar amounts of oleate inhibited the endothelial expression of the vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and the intercellular adhesion molecule-1 (ICAM-1) in several endothelial cells .

Safety and Hazards

In the event of fire, wear self-contained breathing apparatus . Prevent fire extinguishing water from contaminating surface water or the ground water system . Do not let product enter drains . Do not eat, drink or smoke when using this product . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Wash hands before breaks and after work .

Future Directions

properties

IUPAC Name |

(Z)-18-fluorooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2H,3-17H2,(H,20,21)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCKFYWUUUBKNC-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCF)CCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCF)CCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleic acid, 18-fluoro- | |

CAS RN |

1478-37-1 | |

| Record name | omega-Fluoro-9-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-FLUOROOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49M478WU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

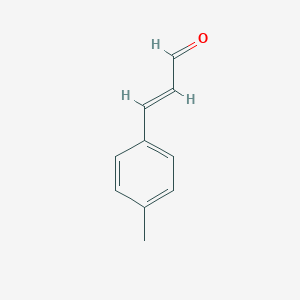

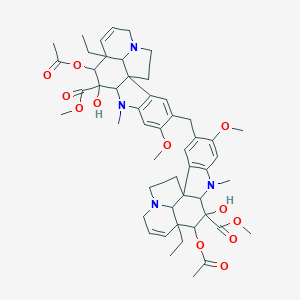

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)